Cas no 1402667-16-6 (4-Bromo-1,3-dihydroisobenzofuran)

4-Bromo-1,3-dihydroisobenzofuran 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-1,3-dihydroisobenzofuran
- 4-Bromo-1,3-dihydro-2-benzofur
- 4-Bromo-1,3-dihydro-2-benzofuran
- 4-bromo-1,3-dihydro-Isobenzofuran
- AK208702
- 6100AJ
- Isobenzofuran, 4-bromo-1,3-dihydro-
- FCH1636662
- TRA0050069
- SY022575
- 1402667-16-6
- A885879
- SCHEMBL20241845
- MFCD22397733
- 4-Bromo-1 pound not3-dihydroisobenzofuran
- CS-0060666
- Z1504682798
- EN300-208025
- DS-10161
- AKOS024258014
- DB-367353
-
- MDL: MFCD22397733
- インチ: 1S/C8H7BrO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2
- InChIKey: SBASERJDRPYLCK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C([H])([H])OC([H])([H])C=21
計算された属性
- せいみつぶんしりょう: 197.96800
- どういたいしつりょう: 197.96803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 9.2
じっけんとくせい
- PSA: 9.23000
- LogP: 2.47930
4-Bromo-1,3-dihydroisobenzofuran セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
4-Bromo-1,3-dihydroisobenzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01474-0.1g |
4-Bromo-1,3-dihydroisobenzofuran |
1402667-16-6 | 97% | 0.1g |
¥298 | 2023-09-15 | |
Enamine | EN300-208025-0.05g |
4-bromo-1,3-dihydro-2-benzofuran |
1402667-16-6 | 90% | 0.05g |
$44.0 | 2023-09-16 | |
Enamine | EN300-208025-10.0g |
4-bromo-1,3-dihydro-2-benzofuran |
1402667-16-6 | 95% | 10.0g |
$1216.0 | 2023-07-08 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01474-0.25g |
4-Bromo-1,3-dihydroisobenzofuran |
1402667-16-6 | 97% | 0.25g |
481.00 | 2021-07-09 | |
eNovation Chemicals LLC | Y1041129-5g |
Isobenzofuran, 4-bromo-1,3-dihydro- |
1402667-16-6 | 95+% | 5g |
$260 | 2024-06-08 | |
Enamine | EN300-208025-0.1g |
4-bromo-1,3-dihydro-2-benzofuran |
1402667-16-6 | 90% | 0.1g |
$66.0 | 2023-09-16 | |
Enamine | EN300-208025-0.5g |
4-bromo-1,3-dihydro-2-benzofuran |
1402667-16-6 | 90% | 0.5g |
$148.0 | 2023-09-16 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01474-0.1g |
4-Bromo-1,3-dihydroisobenzofuran |
1402667-16-6 | 97% | 0.1g |
298.00 | 2021-07-09 | |
TRC | B691333-100mg |
4-Bromo-1,3-dihydro-2-benzofuran |
1402667-16-6 | 100mg |
$ 87.00 | 2023-04-18 | ||
TRC | B691333-25mg |
4-Bromo-1,3-dihydro-2-benzofuran |
1402667-16-6 | 25mg |
$ 64.00 | 2023-04-18 |
4-Bromo-1,3-dihydroisobenzofuran 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
4-Bromo-1,3-dihydroisobenzofuranに関する追加情報
4-Bromo-1,3-Dihydroisobenzofuran (CAS No. 1402667-16-6): A Comprehensive Overview
4-Bromo-1,3-dihydroisobenzofuran (CAS No. 1402667-16-6) is a brominated derivative of 1,3-dihydroisobenzofuran, a cyclic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and the versatility it offers in synthetic chemistry and drug development.
The core structure of 4-bromo-1,3-dihydroisobenzofuran consists of a benzene ring fused with a five-membered ring containing an oxygen atom and a double bond. The presence of the bromine atom at the 4-position introduces additional reactivity and functionalization possibilities, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the synthesis of complex molecules and its potential as a building block for pharmaceuticals.
In the realm of pharmaceutical research, 4-bromo-1,3-dihydroisobenzofuran has shown promise as a precursor for the development of novel drugs. Its bromine substituent can be readily replaced or modified through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This flexibility allows chemists to tailor the compound to meet specific therapeutic needs, including the design of drugs targeting neurological disorders, cancer, and inflammatory conditions.
One notable application of 4-bromo-1,3-dihydroisobenzofuran is in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to synthesize derivatives with potent anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 4-bromo-1,3-dihydroisobenzofuran exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.
Beyond its pharmaceutical applications, 4-bromo-1,3-dihydroisobenzofuran has also found use in materials science. Its unique electronic properties make it suitable for the development of advanced materials with applications in electronics and optoelectronics. Recent research has explored its potential as a building block for organic semiconductors and photovoltaic materials. The ability to fine-tune its electronic properties through chemical modification opens up new avenues for the design of high-performance materials.
The synthesis of 4-bromo-1,3-dihydroisobenzofuran typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include bromination reactions followed by ring closure or cyclization steps. Advances in catalytic methods have significantly improved the efficiency and selectivity of these processes, making large-scale production more feasible.
In terms of safety and handling, while 4-bromo-1,3-dihydroisobenzofuran is not classified as a hazardous material under standard regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and appropriate ventilation should be maintained to minimize exposure risks.
The future outlook for 4-bromo-1,3-dihydroisobenzofuran is promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. As synthetic methods become more refined and cost-effective, it is likely that we will see increased adoption of 4-bromo-1,3-dihydroisobenzofuran in both academic and industrial settings.
In conclusion, 4-bromo-1,3-dihydroisobenzofuran (CAS No. 1402667-16-6) stands out as a valuable compound with diverse applications in chemistry and pharmaceuticals. Its unique structural features and reactivity make it an essential building block for the synthesis of complex molecules and advanced materials. As research in this area continues to advance, the potential impact of 4-bromo-1,3-dihydroisobenzofuran on various fields is expected to grow significantly.
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